2,2-Dimethyl-4,5-diphenyl-2h-imidazole
Overview
Description
2,2-Dimethyl-4,5-diphenyl-2H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its two methyl groups at the 2-position and two phenyl groups at the 4 and 5 positions. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4,5-diphenyl-2H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the one-pot synthesis from benzil, aromatic aldehyde, and ammonium acetate under milder reaction conditions .
Industrial Production Methods: Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. The Debus-Radziszewski synthesis, Wallach synthesis, and dehydrogenation of imidazolines are some of the methods used for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4,5-diphenyl-2H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, amines, and imidazole N-oxides .
Scientific Research Applications
2,2-Dimethyl-4,5-diphenyl-2H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-2H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of enzymes like p38 MAP kinase, B-Raf kinase, and cyclooxygenase-2 (COX-2) . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions with the active sites of the enzymes, leading to the inhibition of their activity .
Comparison with Similar Compounds
4,5-Diphenylimidazole-2-thione: Similar in structure but contains a thione group instead of the dimethyl groups.
2-Phenylimidazole: Lacks the additional phenyl and methyl groups, making it less sterically hindered.
1,3-Diazole: A simpler imidazole derivative with only two nitrogen atoms and no additional substituents.
Uniqueness: 2,2-Dimethyl-4,5-diphenyl-2H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2,2-dimethyl-4,5-diphenylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-17(2)18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAFKMCCTWJZOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289461 | |
Record name | 2,2-dimethyl-4,5-diphenyl-2h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31839-62-0 | |
Record name | MLS002693323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dimethyl-4,5-diphenyl-2h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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